molecular formula C19H17ClN2O3 B11585076 N-(5-chloropyridin-2-yl)-5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxamide

N-(5-chloropyridin-2-yl)-5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B11585076
M. Wt: 356.8 g/mol
InChI Key: KTBJGMHAGIGHOS-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a chloropyridine moiety and a dimethylphenoxy group attached to a furan ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloropyridine moiety: This step may involve the coupling of a chloropyridine derivative with the furan ring, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the dimethylphenoxy group: This can be done through etherification reactions, where the phenol derivative reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.

    Substitution: Halogen atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the pyridine ring can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxamide: can be compared with other furan carboxamides, chloropyridine derivatives, and phenoxy compounds.

    Furan carboxamides: Known for their diverse biological activities.

    Chloropyridine derivatives: Often used in medicinal chemistry for their pharmacological properties.

    Phenoxy compounds: Widely studied for their role in various chemical and biological processes.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H17ClN2O3/c1-12-3-5-15(9-13(12)2)24-11-16-6-7-17(25-16)19(23)22-18-8-4-14(20)10-21-18/h3-10H,11H2,1-2H3,(H,21,22,23)

InChI Key

KTBJGMHAGIGHOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)C

Origin of Product

United States

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